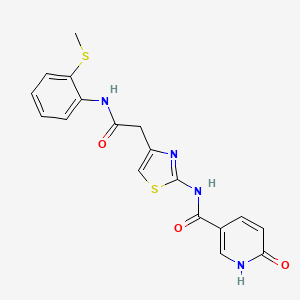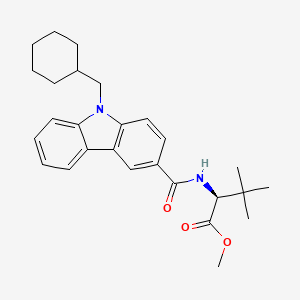![molecular formula C18H18N2O B2813923 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methylquinolin-8-yl)methanone CAS No. 1797160-96-3](/img/structure/B2813923.png)
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methylquinolin-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methylquinolin-8-yl)methanone, also known as AMQ-17, is a chemical compound with potential applications in the field of neuroscience. It is a synthetic compound that has been designed to interact with the brain's neurotransmitter systems, specifically the nicotinic acetylcholine receptors (nAChRs). The compound has been studied extensively for its potential therapeutic effects in a range of neurological and psychiatric disorders.
Scientific Research Applications
Tropane Alkaloid Synthesis
The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids, a family of compounds with diverse and intriguing biological activities. Researchers worldwide have focused on stereoselective methods to prepare this fundamental structure. Notably, some approaches involve directly constructing the bicyclic scaffold during the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture. Additionally, desymmetrization processes starting from achiral tropinone derivatives have been explored .
Monoamine Neurotransmitter Re-uptake Inhibition
Novel derivatives of 8-azabicyclo[3.2.1]oct-2-ene have been identified as useful monoamine neurotransmitter re-uptake inhibitors. These compounds hold promise for therapeutic applications. Researchers have investigated their potential in treating various conditions related to neurotransmitter imbalances .
Asymmetric Cycloadditions
Researchers have achieved optically active 8-oxabicyclo[3.2.1]octanes through asymmetric cycloadditions. These reactions exhibit high diastereo- and enantioselectivities. Interestingly, the exo/endo selectivity can switch based on the diazo substrates used .
Chemical Properties
The compound 8-azabicyclo[3.2.1]oct-2-ene (C~7~H~11~N) has a molecular weight of 109.17 g/mol. Its IUPAC Standard InChI is: InChI=1S/C7H11N/c1-2-6-4-5-7(3-1)8-6/h1-2,6-8H,3-5H2 .
properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(2-methylquinolin-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-12-8-9-13-4-2-7-16(17(13)19-12)18(21)20-14-5-3-6-15(20)11-10-14/h2-5,7-9,14-15H,6,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGMLNYHZQUFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3C4CCC3C=CC4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methylquinolin-8-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

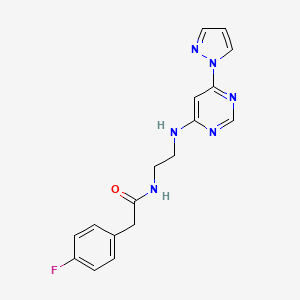
![3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B2813841.png)
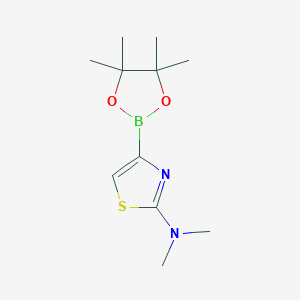
![4-ethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2813845.png)
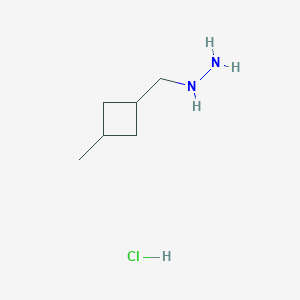
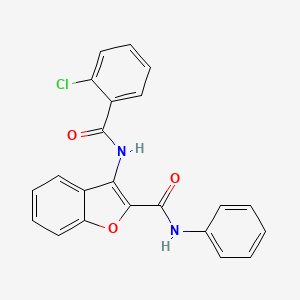
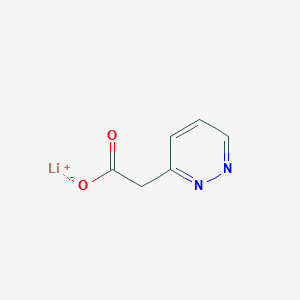
![2-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2813853.png)

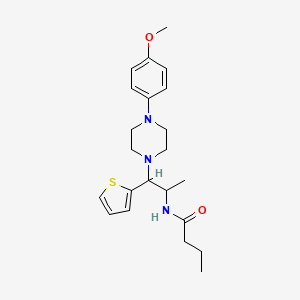
![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2813857.png)
